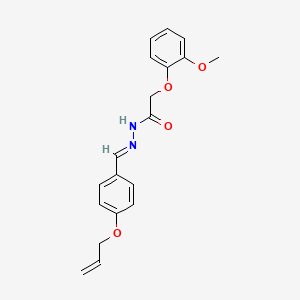
(Dibromomethyl)(phenyl)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Dibromomethyl)(phenyl)mercury is an organomercury compound with the chemical formula C7H6Br2Hg It is a derivative of phenylmercury, where the phenyl group is bonded to a dibromomethyl group
Métodos De Preparación
(Dibromomethyl)(phenyl)mercury can be synthesized through the reaction of bromoform with phenylmercuric bromide in the presence of a base . This reaction involves the substitution of the bromine atoms in bromoform with the phenylmercury group, resulting in the formation of this compound. The reaction conditions typically require a protic base and a phase-transfer catalyst to facilitate the reaction .
Análisis De Reacciones Químicas
(Dibromomethyl)(phenyl)mercury undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the dibromomethyl group is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The mercury center in this compound can undergo oxidation and reduction reactions, leading to changes in its oxidation state. These reactions are typically carried out using oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Addition Reactions: The compound can also undergo addition reactions with alkenes and alkynes, forming new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
(Dibromomethyl)(phenyl)mercury has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of the dibromomethyl group into organic molecules. This can be useful in the synthesis of complex organic compounds and natural products.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research is ongoing to explore the potential use of this compound in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of (Dibromomethyl)(phenyl)mercury involves its interaction with various molecular targets and pathways. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. It can also interact with nucleic acids, potentially affecting DNA replication and transcription. The exact molecular targets and pathways involved in its biological activity are still under investigation .
Comparación Con Compuestos Similares
(Dibromomethyl)(phenyl)mercury can be compared with other organomercury compounds, such as:
Phenylmercuric Acetate: Similar to this compound, phenylmercuric acetate contains a phenyl group bonded to a mercury atom. it has an acetate group instead of a dibromomethyl group.
Dimethylmercury: This compound contains two methyl groups bonded to a mercury atom. It is highly toxic and has different chemical properties compared to this compound.
Thimerosal: Thimerosal is an organomercury compound used as a preservative in vaccines.
Propiedades
Número CAS |
1124-50-1 |
|---|---|
Fórmula molecular |
C7H6Br2Hg |
Peso molecular |
450.52 g/mol |
Nombre IUPAC |
dibromomethyl(phenyl)mercury |
InChI |
InChI=1S/C6H5.CHBr2.Hg/c1-2-4-6-5-3-1;2-1-3;/h1-5H;1H; |
Clave InChI |
ZEHNDEZINFPVGZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Hg]C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975854.png)
![N'-[(E)-9-anthrylmethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11975864.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11975877.png)




![2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol](/img/structure/B11975898.png)
![2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11975905.png)

![2-[(furan-2-ylmethyl)amino]-3-{(E)-[(furan-2-ylmethyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11975917.png)

![(4-{2-[4-(4-Methylbenzoyl)phenyl]ethyl}phenyl)(4-methylphenyl)methanone](/img/structure/B11975930.png)

